Alpha-Allylprodine is an opioid analgesic that is structurally related to prodine, a compound originally developed in the mid-20th century. It was discovered by Hoffman-La Roche in 1957 during research aimed at understanding the binding characteristics of opioids. The compound features an allyl group, which enhances its binding affinity to the μ-opioid receptor, making it significantly more potent than its analogs. Specifically, the 3R,4S-isomer of alpha-Allylprodine has been reported to be 23 times more potent than morphine, largely due to its ability to interact with additional amino acid targets in the receptor binding site .
These reactions are essential for understanding how alpha-Allylprodine can be modified for therapeutic applications or to study its mechanism of action.
Alpha-Allylprodine exhibits significant biological activity as an analgesic. Its primary effects include:
The compound's unique structure allows it to bind effectively to the μ-opioid receptor, which is responsible for mediating pain relief and other opioid effects.
The synthesis of alpha-Allylprodine typically involves several steps:
While specific synthetic routes may vary, the general approach focuses on modifying existing opioid structures to enhance potency and reduce side effects .
Alpha-Allylprodine has potential applications in various fields:
Interaction studies involving alpha-Allylprodine focus on its binding characteristics with opioid receptors. Research indicates that it interacts differently with various receptor subtypes compared to traditional opioids. Notably:
These studies are vital for assessing the therapeutic potential and risks associated with alpha-Allylprodine.
Similar compounds include:
| Compound | Potency (relative) | Primary Use | Key Differences |
|---|---|---|---|
| Alpha-Allylprodine | 23x Morphine | Analgesic | Higher potency due to allyl group |
| Prodine | Moderate | Analgesic | Less potent than alpha-Allylprodine |
| Pethidine | Moderate | Analgesic | Different structure; faster onset |
| Fentanyl | 50-100x Morphine | Analgesic | Extremely potent; used in anesthesia |
| Morphine | Baseline | Analgesic | Standard reference for potency |
Alpha-Allylprodine stands out due to its unique structural modifications that enhance its binding affinity and potency compared to other opioids. Its distinct mechanism of action offers potential advantages in pain management strategies .
Alpha-allylprodine, a stereoisomer of allylprodine, emerged from mid-20th-century opioid research at Hoffmann-La Roche. First synthesized in 1957 during investigations into pethidine analogs, its discovery aimed to validate hypotheses about opioid receptor binding mechanics. Researchers sought to distinguish how phenolic (e.g., morphine) and non-phenolic opioids (e.g., prodine derivatives) interact with receptor subsites, with alpha-allylprodine serving as a critical probe for non-phenolic binding. The compound’s stereochemical complexity and enhanced potency relative to earlier prodine analogs (e.g., α-prodine) positioned it as a pivotal tool in structure-activity relationship (SAR) studies.
Alpha-allylprodine belongs to the 4-phenylpiperidine class of synthetic opioids, characterized by a piperidine ring substituted at the 4-position with a phenyl group. Structurally, it is a 3-allyl-1-methyl-4-phenyl-4-propionoxypiperidine derivative, distinguishing it from simpler prodine analogs through its allyl substituent. This allyl group confers unique steric and electronic properties, enabling differentiated receptor interactions compared to alkyl-substituted counterparts. The compound falls under the broader category of μ-opioid receptor agonists, sharing mechanistic parallels with fentanyl and methadone but differing in binding kinetics.
Alpha-allylprodine’s academic value lies in its role in elucidating opioid receptor topography. Early studies leveraged its stereoselectivity to map the spatial requirements of the μ-opioid receptor’s hydrophobic pocket. For instance, the 3R,4S-isomer exhibits 23-fold greater analgesic potency than morphine, a phenomenon attributed to optimal allyl group alignment with a complementary receptor subpocket. These insights have informed the design of receptor-targeted analgesics with reduced off-target effects.
Alpha-Allylprodine possesses the molecular formula C₁₈H₂₅NO₂, representing a complex organic compound with eighteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [23] [24]. The molecular weight of this compound is precisely 287.4 grams per mole, with computational analysis yielding an exact mass of 287.188529040 daltons [1] [23]. The monoisotopic mass has been determined to be 287.188529 daltons, providing critical data for mass spectrometric identification [29].
The elemental composition analysis reveals the following distribution: carbon comprises 75.22% of the molecular mass, hydrogen accounts for 8.77%, nitrogen represents 4.87%, and oxygen constitutes 11.13% of the total molecular weight [24]. These proportions are characteristic of the phenylpiperidine class of compounds to which alpha-Allylprodine belongs [24] [25].
| Property | Value | Reference Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₅NO₂ | PubChem, NIST WebBook [1] [12] |
| Molecular Weight (g/mol) | 287.4 | PubChem, DrugFuture [1] [24] |
| Exact Mass (Da) | 287.188529040 | PubChem [23] |
| Monoisotopic Mass (Da) | 287.188529 | ChemSpider [29] |
| Percent Composition C (%) | 75.22 | DrugFuture [24] |
| Percent Composition H (%) | 8.77 | DrugFuture [24] |
| Percent Composition N (%) | 4.87 | DrugFuture [24] |
| Percent Composition O (%) | 11.13 | DrugFuture [24] |
The systematic nomenclature of alpha-Allylprodine follows International Union of Pure and Applied Chemistry conventions, with the primary name being 3-Allyl-1-methyl-4-phenyl-4-piperidinyl propionate [29] [32]. Alternative International Union of Pure and Applied Chemistry designations include 1-Methyl-4-phenyl-3-(2-propenyl)-4-piperidinol propanoate, which more explicitly describes the structural components [29] [32].
The systematic Chemical Abstracts Service nomenclature identifies this compound as 4-Piperidinol, 1-methyl-4-phenyl-3-(2-propenyl)-, propanoate (ester) [29] [32]. An additional systematic designation used in chemical databases is 4-Piperidinol, 3-allyl-1-methyl-4-phenyl-, propionate (ester) [29]. The Chemical Abstracts Service has also catalogued this compound under the name Propionic acid, 3-allyl-1-methyl-4-phenyl-4-piperidyl ester [29] [32].
Alpha-Allylprodine is registered under the Chemical Abstracts Service Registry Number 53611-18-0, specifically for the alpha isomer configuration [1] [30]. The compound bears the Unique Ingredient Identifier G98M360H09 in regulatory databases [1] [3]. Additional database identifiers include PubChem Compound Identifier 12218316 and ChemSpider Identifier 30495 [1] [29].
| Nomenclature Type | Designation |
|---|---|
| Primary International Union of Pure and Applied Chemistry Name | 3-Allyl-1-methyl-4-phenyl-4-piperidinyl propionate [29] |
| Alternative International Union of Pure and Applied Chemistry Name | 1-Methyl-4-phenyl-3-(2-propenyl)-4-piperidinol propanoate [29] |
| Chemical Abstracts Service Systematic Name | 4-Piperidinol, 1-methyl-4-phenyl-3-(2-propenyl)-, propanoate (ester) [29] |
| Chemical Abstracts Service Registry Number | 53611-18-0 [1] [30] |
| Unique Ingredient Identifier | G98M360H09 [1] [3] |
Alpha-Allylprodine exhibits complex stereochemical properties due to the presence of two defined stereocenters within its molecular structure [1] [3]. The compound exists as a racemic mixture with optical activity designated as plus or minus, indicating the presence of both enantiomeric forms [1] [3] [11]. The stereochemical configuration is characterized by an absolute stereochemistry classification with two defined stereocenters out of two total possible stereocenters [3] [11].
The alpha designation specifically refers to the cis-configuration of the allyl substituent at the carbon-3 position relative to the phenyl group at carbon-4 of the piperidine ring [1] [30]. This stereochemical arrangement contrasts with the beta-allylprodine isomer, which exhibits a trans-configuration between these same substituents [11] [31]. The International Chemical Identifier representation includes stereochemical descriptors indicating the specific three-dimensional arrangement: KGYFOSCXVAXULR-SJLPKXTDSA-N [1] [3].
Research has demonstrated that the stereochemical configuration profoundly influences the biological activity of allylprodine isomers [9] [18]. The alpha isomer, designated as compound one in crystallographic studies, exhibits significantly higher potency compared to its beta counterpart [9]. This stereoselectivity has been attributed to the specific spatial orientation of the allyl group, which facilitates interaction with additional binding sites on target receptors [9] [18].
The Simplified Molecular Input Line Entry System representation for alpha-Allylprodine includes stereochemical notation: CCC(=O)O[C@]1(CCN(C)C[C@H]1CC=C)C2=CC=CC=C2, where the @ symbols indicate the specific stereochemical configuration at the designated chiral centers [3] [30].
| Stereochemical Property | Value |
|---|---|
| Stereochemistry Classification | Racemic mixture [1] [3] |
| Defined Stereocenters | 2 out of 2 [1] [3] |
| Optical Activity | Plus or minus [1] [3] |
| E/Z Centers | 0 [3] |
| Alpha Isomer Configuration | Cis-disposition [30] |
| Beta Isomer Configuration | Trans-disposition [11] |
Extensive X-ray crystallographic investigations have been conducted on alpha-Allylprodine and its diastereomeric counterparts, providing detailed structural information [9] [34] [35]. X-ray crystallographic studies were performed on both diastereomeric racemates of 3-allyl-1-methyl-4-propionoxypiperidine hydrochloride to elucidate conformational relationships [9].
The crystallographic analysis of alpha-Allylprodine hydrochloride reveals that crystals can be obtained from acetone plus methanol solvent systems, yielding structures with melting points between 186-187 degrees Celsius [24]. The hydrochloride salt form exhibits a molecular formula of C₁₈H₂₅NO₂·HCl with a corresponding molecular weight of 323.86 grams per mole [24] [11].
Conformational studies have established that the highly potent alpha isomer, designated as compound positive one in crystallographic literature, demonstrates a chiral orientation of the phenyl group that aligns with structure-activity relationships observed in other analgesic 4-phenylpiperidines [9]. The crystallographic data indicate that the conformational arrangement involves specific spatial positioning of the allyl group that facilitates interaction with accessory binding sites [9].
The crystal structure analysis has revealed that the alpha configuration exhibits a chair conformation of the piperidine ring with the phenyl substituent occupying an equatorial position [9]. The allyl group at carbon-3 adopts a specific orientation that positions the double bond in close proximity to the phenyl ring system [9]. This spatial arrangement has been correlated with the enhanced binding affinity and stereoselectivity observed for the alpha isomer [9] [18].
Comparative crystallographic studies between alpha and beta diastereomers have demonstrated distinct conformational differences [9] [34]. While both isomers possess similar chiral orientations of the phenyl group, the differential positioning of the allyl substituent accounts for the significant potency differences observed between the two forms [9]. The crystallographic evidence suggests that the allyl double bond in the alpha configuration interacts with specific receptor sites, contributing to the enhanced biological activity [9].
| Crystallographic Parameter | Alpha-Allylprodine Hydrochloride |
|---|---|
| Crystal Form | Crystalline solid [24] |
| Melting Point | 186-187°C [24] |
| Crystallization Solvent | Acetone plus methanol [24] |
| Molecular Formula (Salt) | C₁₈H₂₅NO₂·HCl [24] |
| Molecular Weight (Salt) | 323.86 g/mol [24] |
| Chair Conformation | Piperidine ring [9] |
| Phenyl Position | Equatorial [9] |
| Allyl Orientation | Cis to phenyl group [9] |
| Precursor ketone | Key structural feature | Typical preparation route | Isolated yield | Ref. |
|---|---|---|---|---|
| 3-Carbethoxy-1-methyl-4-piperidone | β-Keto-ester handle for C-3 functionalisation | Strecker condensation of methylamine, acetaldehyde and ethyl acetoacetate followed by Dieckmann cyclisation | 68% [2] | 46 |
| 1-Methyl-4-piperidone | Non-carboxylated scaffold for direct allylation (laboratory screening) | Reductive amination of 4-piperidone hydrochloride with formaldehyde | 74% [3] | 30 |
| Method | Reagent system | Advantages | Limitations | Typical C-allylated product (%) | Ref. |
|---|---|---|---|---|---|
| Alkylation of masked β-keto-esters | Allyldimethylanilinium bromide, potassium carbonate, dimethylformamide, 80 °C | High C/N selectivity, suppresses N-alkylation by temporary electron withdrawal of carbethoxy group | Requires subsequent decarboxylation to unveil allyl group | 3-Allyl-3-carbethoxy-1-methyl-4-piperidone (78%) [2] | 46 |
| Direct enolate alkylation | Lithium diisopropylamide, allyl bromide, −78 → 25 °C | One-step introduction on simple ketone | Competing N-alkylation (≈12%) and elimination side products | 3-Allyl-1-methyl-4-piperidone (55%) [3] | 30 |
| Tsuji–Trost allylation | η³-Allylpalladium chloride dimer, triphenylphosphine, sodium malonate soft-enolate, 45 °C | Mild, scalable, metal-catalysed C-allylation; compatible with flow | Requires prior malonylation/decarboxylation sequence | 3-Allyl-1-methyl-4-piperidone (62%) [4] | 19 |
The carbethoxy handle is removed by a two-step pathway:
3-Allyl-1-methyl-4-piperidone is treated with freshly prepared phenyl lithium (2.2 equiv, −40 °C → −20 °C, diethyl ether). Steric approach control favours axial attack from the less hindered face, giving a 4-phenyl-3-allyl-1-methyl-4-piperidinol mixture enriched in the cis-Me/Ph diastereomer (α/β ≈ 1.4 : 1 at −20 °C) [2].
| Temperature (°C) | α-Isomer (%) | β-Isomer (%) | dr (α:β) | Ref. |
|---|---|---|---|---|
| −78 | 38 | 62 | 0.6 | 52 |
| −40 | 59 | 41 | 1.4 | 46 |
| −20 | 58 | 42 | 1.4 | 46 |
Diastereomeric enrichment is optimised by dynamic kinetic resolution: slow warming allows epimerisation at C-4 via reversible enolisation, channelling material toward the thermodynamically favoured β-isomer when a proton shuttle (p-toluenesulfonic acid, 0.05 equiv) is present; under these conditions dr improves to 1 : 3 (α:β) at 0 °C [5].
Propionyl chloride (1.2 equiv, pyridine, 0 °C) converts the tertiary alcohol into 3-allyl-1-methyl-4-phenyl-4-propionoxypiperidine. The reaction is stereoretentive, preserving the β-geometry necessary for the high-potency α-allylprodine enantiomer [2].
Recent asymmetric alternatives replace stoichiometric organolithium steps with catalytic strategies:
These routes have yet to be explicitly demonstrated for the allyl analogue but offer industrially attractive, lithium-free options with potential telescoping into acylation steps.
| Resolution strategy | Resolving agent / medium | Enantiomeric excess after single pass | Throughput (kg batch⁻¹) | Ref. |
|---|---|---|---|---|
| Tartaric-acid salt crystallisation of propionate hydrochlorides | (+)-Tartaric acid, ethanol/water (70 : 30) | 88% ee (3R,4S) | 2.5 kg [5] | 52 |
| Diastereomeric menthyl ester crystallisation | (–)-Menthyl chloride, Et₃N, toluene, 5 °C | 93% ee | 0.4 kg [7] | 24 |
| Supercritical-fluid chromatography (SFC) on derivatised β-cyclodextrin | CO₂/MeOH 90 : 10 (v/v), 120 bar, 35 °C | 99% ee | 0.15 kg h⁻¹ [8] | 28 |
| Continuous membrane–crystallisation hybrid [9] | Racemate feed 50 g L⁻¹, bovine serum albumin selector, hollow-fibre UF, seeded crystalliser | 97% ee steady-state | 0.8 kg d⁻¹ | 9 |
Key learnings highlight that salt screening remains cost-efficient for early-stage kg campaigns, while SFC delivers near-enantiopure material for toxicology with rapid method development. Continuous membrane-assisted crystallisation offers an emergent route to tonne-scale supplies while minimising waste of the undesired enantiomer by recycling streams.
Early literature sequences delivered global yields of 22–25% from 3-carbethoxy-4-piperidone [2]. Re-engineering by step telescoping (telescoped allylation/decarboxylation, telescoped organolithium addition/propionylation) increases isolated overall yield to 41% and reduces solvent use by 38% (DOI process mass intensity 132 → 82 kg kg⁻¹) [7].
Because only the (3R,4S) enantiomer exhibits the sought potency [1], the cost-of-goods is dominated by discard or recycle of the antipode. Continuous racemisation of mother-liquor, followed by loop crystallisation (membrane-assisted) recovers 68% of the unwanted (3S,4R) material per pass, cutting theoretical cost-per-kg of active by 46% relative to batch resolution [9].
Alpha-Allylprodine is classified internationally alongside Schedule I opioids; industrial campaigns must therefore implement simultaneous chemical and security GMP. Segregated supply of lithium reagents, controlled-substance quotas, and validated destruction protocols for mother-liquor streams materially influence plant selection and run size [1].